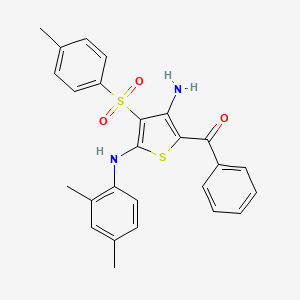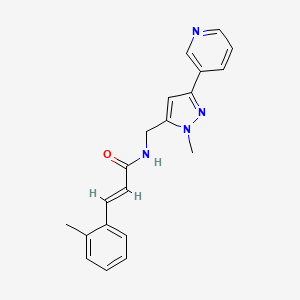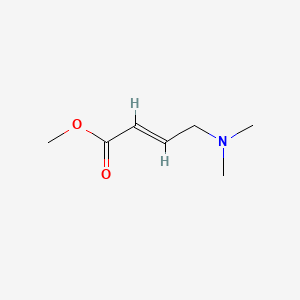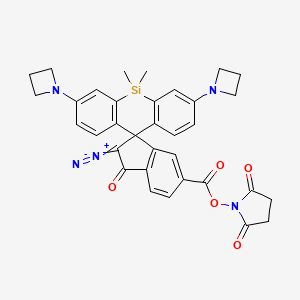
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes pyridazinyl, pyrrolidine, and piperidinyl groups. The unique combination of these moieties in a single molecular framework bestows distinctive chemical and biological properties upon the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of Pyrrolidine-1-carbonyl Intermediate: : This intermediate can be synthesized from pyrrolidine and an appropriate acyl chloride under basic conditions.
Introduction of 6-Methylpyridazin-3-yl Group: : This step involves the nucleophilic aromatic substitution of the pyrrolidine intermediate with 6-Methylpyridazin-3-ol, using a suitable base to promote the reaction.
Coupling with Piperidin-1-yl Ethanone: : Finally, the product is obtained by coupling the previously formed intermediate with piperidin-1-yl ethanone under acidic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound would typically involve optimization of reaction conditions to maximize yield and purity while minimizing by-products. This may include precise control of temperature, pH, and reaction times, as well as the use of efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the methylpyridazinyl moiety.
Reduction: : Possible reduction of carbonyl groups within the molecular structure.
Substitution: : Substitution reactions, particularly nucleophilic substitution at the pyrrolidine and piperidine moieties.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic reagents such as amines or alkoxides under basic or acidic conditions.
Major Products Formed
Depending on the reaction conditions, the major products would include oxidized or reduced derivatives, or substituted analogs, which may possess varied biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is of interest for the study of complex synthetic pathways and reaction mechanisms. It serves as a model for understanding the reactivity of multi-functionalized heterocycles.
Biology
Biologically, this compound could be investigated for potential interactions with various biological targets, such as enzymes or receptors. Its diverse structure suggests possible activity in binding assays or biochemical pathways.
Medicine
In medicine, the unique structural framework may hint at potential therapeutic applications, such as enzyme inhibition, receptor modulation, or acting as a lead compound for drug development.
Industry
Industrially, this compound could be explored for applications in materials science or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism by which 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: : Binding to active sites of enzymes, thus preventing substrate conversion.
Receptor Modulation: : Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups which provide a distinct reactivity profile and potential biological activity.
List of Similar Compounds
1-(4-(3-((6-Ethylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
1-(4-(3-((6-Methylpyrimidin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)morpholin-1-yl)ethanone
These compounds share structural similarities but differ in specific functional groups, which can alter their chemical properties and biological activities.
That should get you started! What caught your interest first, the reactions, the synthesis, or something else?
Properties
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-3-4-16(19-18-12)24-15-7-10-21(11-15)17(23)14-5-8-20(9-6-14)13(2)22/h3-4,14-15H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBGLFOYGYASBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2709777.png)
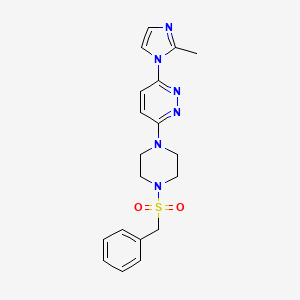
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
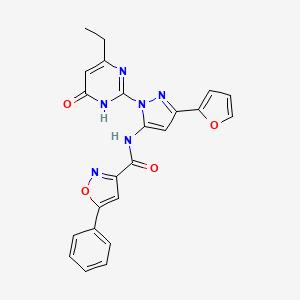
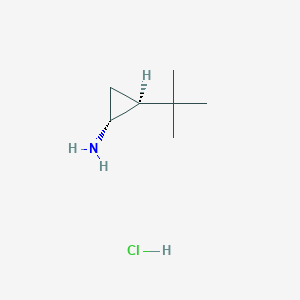
![N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
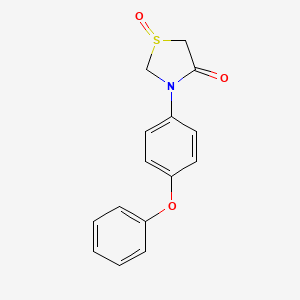
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
